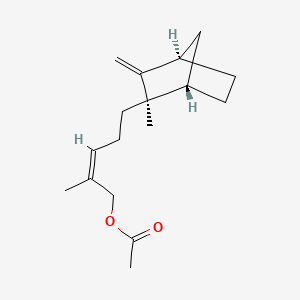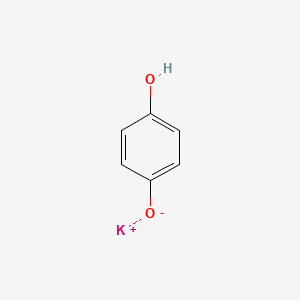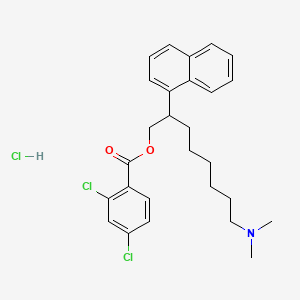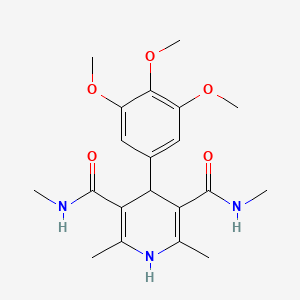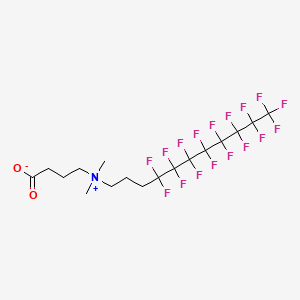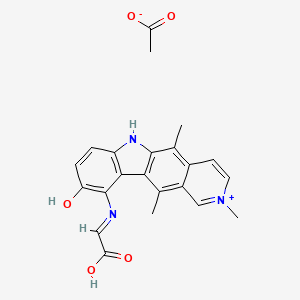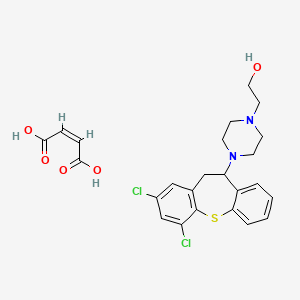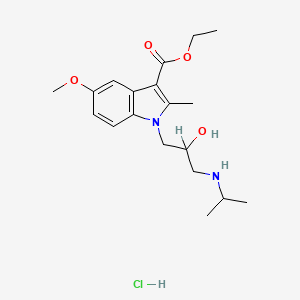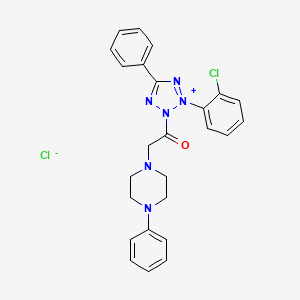
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a complex organic compound known for its diverse applications in scientific research. This compound features a tetrazolium ring, which is often utilized in various biochemical assays due to its ability to undergo reduction to form colored formazan products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps:
Formation of the Tetrazolium Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring.
Substitution Reactions:
Acetylation: The acetyl group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Piperazine Derivative Formation: The piperazine ring is synthesized and then coupled with the tetrazolium core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Techniques: Utilizing crystallization, distillation, and chromatography to purify the final product.
Safety Protocols: Implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring to its corresponding dihydrotetrazole form.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Formazan Derivatives: Formed through the reduction of the tetrazolium ring.
Dihydrotetrazole Compounds: Resulting from reduction reactions.
Substituted Aromatic Compounds: Produced via substitution reactions on the aromatic rings.
Scientific Research Applications
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:
Biochemical Assays: Used in cell viability assays to measure metabolic activity through the reduction of tetrazolium to formazan.
Medicinal Chemistry: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo redox reactions. The tetrazolium ring can be reduced by cellular enzymes to form colored formazan products, which can be quantitatively measured. This property is exploited in various assays to assess cell viability and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-Chlorophenyl)-1-piperazinyl)-1-propanamine
- N-(4-(4-acetyl-1-piperazinyl)-3-chlorophenyl)-2,6-dimethoxybenzamide
Uniqueness
3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is unique due to its specific combination of functional groups, which confer distinct redox properties and make it particularly useful in biochemical assays. Its structure allows for versatile chemical modifications, enhancing its applicability in various research fields.
Properties
CAS No. |
127718-44-9 |
|---|---|
Molecular Formula |
C25H24Cl2N6O |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H24ClN6O.ClH/c26-22-13-7-8-14-23(22)31-27-25(20-9-3-1-4-10-20)28-32(31)24(33)19-29-15-17-30(18-16-29)21-11-5-2-6-12-21;/h1-14H,15-19H2;1H/q+1;/p-1 |
InChI Key |
NFUSYMSKHMKCEA-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


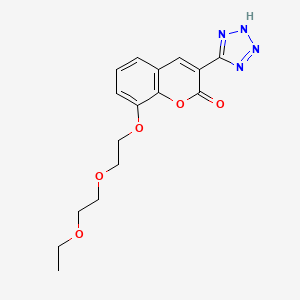


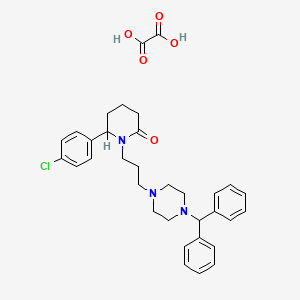
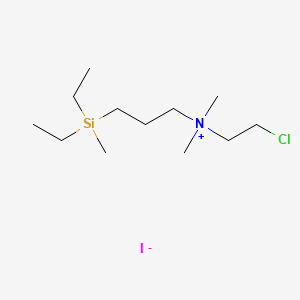
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
